molecular formula C17H16N2O B7469361 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide

3-cyano-N-ethyl-N-(2-methylphenyl)benzamide

Cat. No. B7469361
M. Wt: 264.32 g/mol
InChI Key: CIZWAKAMZKSLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-ethyl-N-(2-methylphenyl)benzamide, also known as CEPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and is widely used as a tool compound to study the function of various proteins and enzymes.

Mechanism of Action

3-cyano-N-ethyl-N-(2-methylphenyl)benzamide inhibits CREB by binding to its DNA binding domain, preventing it from binding to DNA and initiating gene transcription. This inhibition has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide are diverse and depend on the specific cellular process being studied. In general, 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to promote differentiation in certain cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of CREB and has been shown to have little to no effect on other transcription factors. However, one of the limitations of using 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture experiments.

Future Directions

There are several future directions for the study of 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CREB. Another area of interest is the study of the downstream effects of CREB inhibition, particularly in the context of cancer and other diseases. Additionally, there is potential for the use of 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide in the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This is then reacted with ethylamine and sodium cyanide to form 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide. The overall synthesis process is relatively simple and can be completed in a few steps.

Scientific Research Applications

3-cyano-N-ethyl-N-(2-methylphenyl)benzamide has been used extensively in scientific research to study the function of various proteins and enzymes. It is a potent inhibitor of the transcription factor CREB, which plays a critical role in the regulation of gene expression. By inhibiting CREB, 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide can be used to study the role of this transcription factor in various cellular processes.

properties

IUPAC Name

3-cyano-N-ethyl-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-19(16-10-5-4-7-13(16)2)17(20)15-9-6-8-14(11-15)12-18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZWAKAMZKSLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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